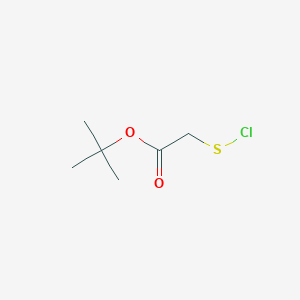![molecular formula C20H14N2 B12565723 Pyridine, 2-[8-(3-pyridinyl)-1-naphthalenyl]- CAS No. 189090-41-3](/img/structure/B12565723.png)
Pyridine, 2-[8-(3-pyridinyl)-1-naphthalenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 2-[8-(3-pyridinyl)-1-naphthalenyl]- is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. Pyridine derivatives are known for their significant roles in medicinal chemistry, agrochemicals, and as key intermediates in organic synthesis . This compound, with its unique structure, combines the properties of pyridine and naphthalene, making it a valuable subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyridine, 2-[8-(3-pyridinyl)-1-naphthalenyl]- typically involves multi-step organic reactions. One common method includes the halogen-metal exchange followed by borylation. Another approach is the palladium-catalyzed cross-coupling reaction, which uses halopyridines and tetraalkoxydiborane or dialkoxyhydroborane .
Industrial Production Methods
Industrial production of pyridine derivatives often employs large-scale catalytic processes. The use of palladium or iridium catalysts in cross-coupling reactions is prevalent due to their efficiency and selectivity. These methods are optimized for high yield and purity, making them suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine, 2-[8-(3-pyridinyl)-1-naphthalenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-N-oxides, while reduction can produce dihydropyridine derivatives .
Applications De Recherche Scientifique
Pyridine, 2-[8-(3-pyridinyl)-1-naphthalenyl]- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of pyridine, 2-[8-(3-pyridinyl)-1-naphthalenyl]- involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and forming coordination complexes. In biological systems, it may inhibit enzyme activity by binding to the active site or interacting with key residues . The pathways involved often include electron transfer and radical formation, which are crucial for its reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine: A simpler structure with a single nitrogen atom in a six-membered ring.
Naphthalene: A polycyclic aromatic hydrocarbon without nitrogen atoms.
Quinoline: Similar to pyridine but with a fused benzene ring.
Uniqueness
Pyridine, 2-[8-(3-pyridinyl)-1-naphthalenyl]- is unique due to its combination of pyridine and naphthalene structures.
Propriétés
Numéro CAS |
189090-41-3 |
|---|---|
Formule moléculaire |
C20H14N2 |
Poids moléculaire |
282.3 g/mol |
Nom IUPAC |
2-(8-pyridin-3-ylnaphthalen-1-yl)pyridine |
InChI |
InChI=1S/C20H14N2/c1-2-13-22-19(11-1)18-10-4-7-15-6-3-9-17(20(15)18)16-8-5-12-21-14-16/h1-14H |
Clé InChI |
FQVFAESWYFAHKX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=CC=CC3=C2C(=CC=C3)C4=CN=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


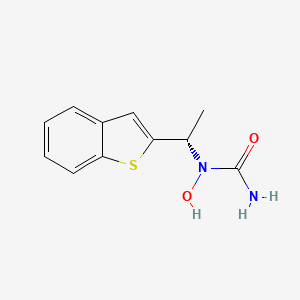
![7-Methyl-6-nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B12565655.png)
![Methyl [5-(cyclopentyloxy)-2-fluorophenyl]carbamate](/img/structure/B12565660.png)
![6-Methyl-4-(piperidin-1-yl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B12565666.png)
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1-ethylcyclohexyl ester](/img/structure/B12565681.png)

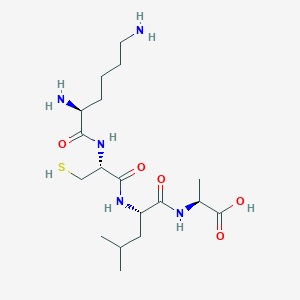
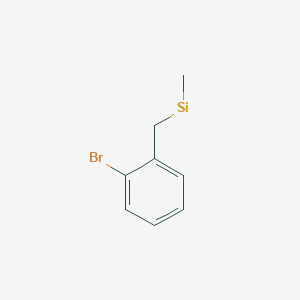
![2-Methoxy-4-[3-(3-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12565704.png)

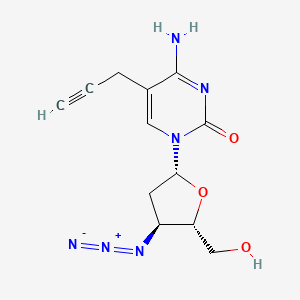
![2-Butanone, 1-[3-(1,3-dioxolan-2-yl)phenyl]-3-methyl-](/img/structure/B12565721.png)
![Silacyclobutane, 1-[[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]-1-methyl-](/img/structure/B12565729.png)
